![molecular formula C22H23ClN2O B5199201 1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5199201.png)
1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound is also known as mCPP and is a derivative of the phenylpiperazine class of compounds.
作用机制
The exact mechanism of action of 1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine is not fully understood. However, it is believed to act on the serotonergic system in the brain. Specifically, mCPP is a non-selective serotonin receptor agonist, meaning that it activates multiple types of serotonin receptors. This activation leads to an increase in serotonin release, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase serotonin release in the brain, which is thought to be responsible for its anxiolytic and antidepressant effects. Additionally, mCPP has been shown to increase heart rate and blood pressure, which may limit its use in certain patient populations. It has also been shown to increase food intake and decrease body weight in animal models, which has led to its study as a potential treatment for obesity.
实验室实验的优点和局限性
One advantage of using 1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine in lab experiments is its well-characterized mechanism of action. This allows researchers to study its effects on specific pathways in the brain and body. Additionally, mCPP is relatively easy to synthesize, which makes it more accessible for research purposes. However, one limitation of using mCPP in lab experiments is its potential to cause cardiovascular effects, which may limit its use in certain experimental designs.
未来方向
There are several future directions for research on 1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine. One area of interest is its potential use as a treatment for migraines and cluster headaches. Additionally, further research is needed to fully understand its mechanism of action and its effects on the serotonergic system. Another area of interest is its potential use as a treatment for obesity, as it has been shown to decrease body weight in animal models. Finally, there is a need for further research on the cardiovascular effects of mCPP, as this may limit its use in certain patient populations.
合成方法
The synthesis of 1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine involves the reaction between 3-chlorophenylpiperazine and 2-methoxy-1-naphthaldehyde in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol. The yield of the reaction is typically around 70%.
科学研究应用
1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been studied for its potential therapeutic applications in various fields. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of migraines and cluster headaches. Additionally, mCPP has been studied for its effects on the cardiovascular system and as a potential treatment for obesity.
属性
IUPAC Name |
1-(3-chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O/c1-26-22-10-9-17-5-2-3-8-20(17)21(22)16-24-11-13-25(14-12-24)19-7-4-6-18(23)15-19/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUICTWTQYKFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
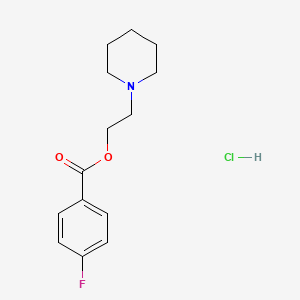
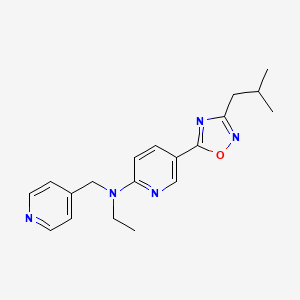

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5199129.png)
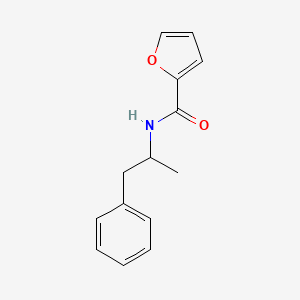
![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5199150.png)
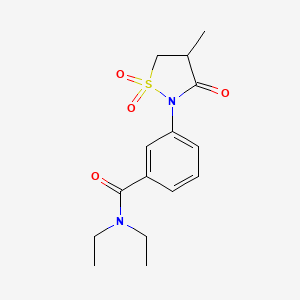

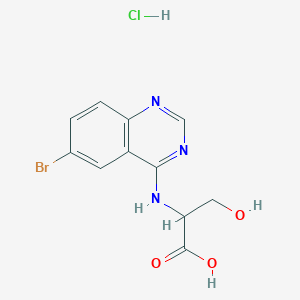

![5-[(5-methyl-2-thienyl)sulfonyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5199174.png)
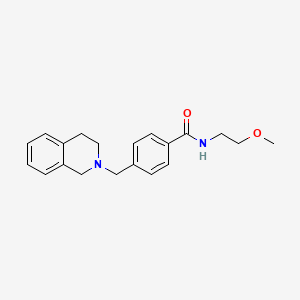

![N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5199191.png)
